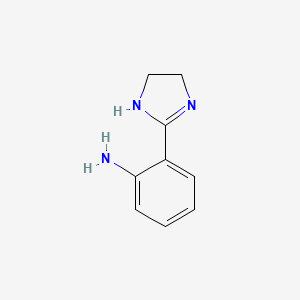

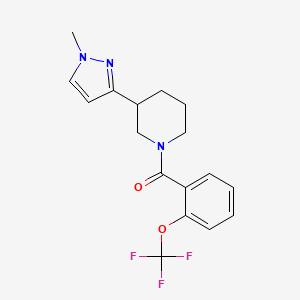

![molecular formula C18H12BrN3OS B2984064 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 477537-82-9](/img/structure/B2984064.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, phenyl, bromothiophene, and carboxamide group . Benzimidazole derivatives have been found to have a variety of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzimidazole derivatives are often synthesized through reactions involving glyoxal, formaldehyde, and ammonia .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a phenyl ring, a bromothiophene group, and a carboxamide group .

科学的研究の応用

Amination Reactions

The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide shows relevance in amination reactions. Specifically, in the context of palladium/imidazolium salt systems, nucleophilic N-heterocyclic carbenes, such as those in the mentioned compound, have been effectively used in amination reactions with various nitrogen-containing substrates. This application is crucial for synthesizing primary amines by acid hydrolysis and for converting indoles to N-aryl-substituted indoles (Grasa, Viciu, Huang, & Nolan, 2001).

Synthesis of N-heterocyclic Carbene Ligands

The compound is also involved in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are integral in creating ruthenium-based metathesis complexes, showcasing efficiency in macrocyclizations and cross metathesis. The stability and activity of these complexes make them suitable for various synthetic applications (Bantreil & Nolan, 2011).

Antihypertensive Effects

Research also includes the exploration of nonpeptide angiotensin II receptor antagonists, where derivatives of the compound demonstrated potent antihypertensive effects upon oral administration. This application is vital in developing treatments for hypertension (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

Antimicrobial Assessment

The compound's derivatives have been used as precursors in synthesizing various heterocyclic compounds, such as imidazole, which have been tested for antimicrobial activity. These applications are significant in the field of drug development and understanding microbial resistance (Elmagd, Hemdan, Samy, & Youssef, 2017).

Antifungal Activity

Similar compounds have been synthesized to investigate their antifungal activity, demonstrating varying degrees of effectiveness. These findings are essential for developing new antifungal agents and understanding their mechanisms (Saeed, Zaman, Jamil, & Mirza, 2008).

Functionalization Reactions

Research into functionalization reactions using derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide has led to the synthesis of various compounds, such as 1H-pyrazole-3-carboxamides. These studies provide insights into reaction mechanisms and potential applications in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Antipathogenic Activity

The compound has been used in synthesizing thiourea derivatives, which were tested for their interaction with bacterial cells. Their anti-pathogenic activity, particularly against biofilm-forming bacteria, highlights their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

将来の方向性

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities .

Mode of Action

Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects

Biochemical Pathways

Imidazole derivatives have been shown to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability

Result of Action

Imidazole derivatives have been shown to have a wide range of biological activities, suggesting that they could have various molecular and cellular effects

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPVKQYSBGLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

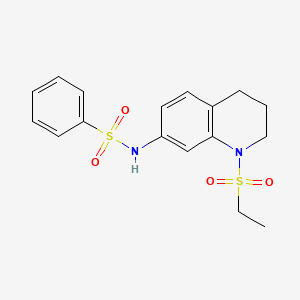

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)

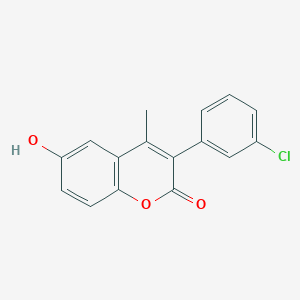

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)

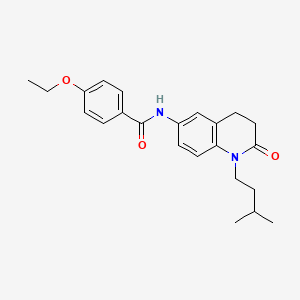

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)

![2-cyclopropyl-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2983998.png)

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)